
3-(((ベンジルオキシ)カルボニル)アミノ)-2,2-ジメチルプロパン酸エチル
概要
説明
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to an amino group, which is further connected to a dimethylpropanoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
科学的研究の応用
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the esterification of 3-amino-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions. The reaction conditions generally include:
Reagents: 3-amino-2,2-dimethylpropanoic acid, ethanol, benzyloxycarbonyl chloride (Cbz-Cl)
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvents: Organic solvents like dichloromethane or toluene
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl (Cbz) group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent
Reduction: Lithium aluminum hydride (LiAlH4), dry ether as a solvent
Substitution: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Major Products Formed
Hydrolysis: 3-amino-2,2-dimethylpropanoic acid
Reduction: Ethyl 3-amino-2,2-dimethylpropanol
Substitution: 3-amino-2,2-dimethylpropanoate
作用機序
The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The Cbz group can be removed under mild conditions, revealing the free amine for further reactions.
類似化合物との比較
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate can be compared with other similar compounds such as:
Ethyl 3-aminopropanoate: Lacks the benzyloxycarbonyl (Cbz) protecting group, making it more reactive.
Ethyl 3-(((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, offering different stability and reactivity profiles.
The uniqueness of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate lies in its specific protecting group, which provides a balance between stability and ease of removal, making it a valuable tool in organic synthesis.
特性
IUPAC Name |
ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFJNDHYBYLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

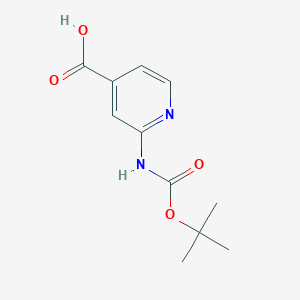
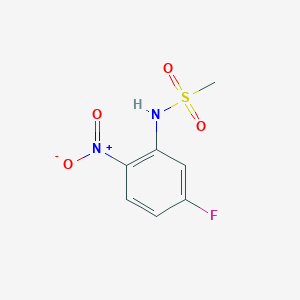
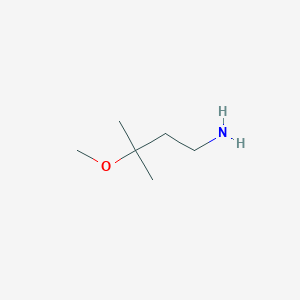
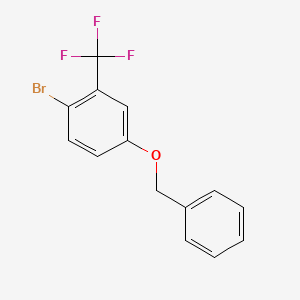
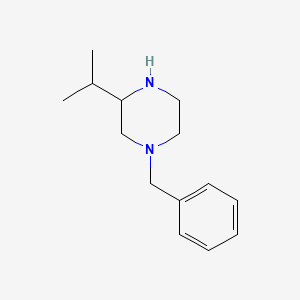

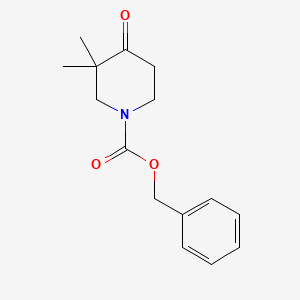
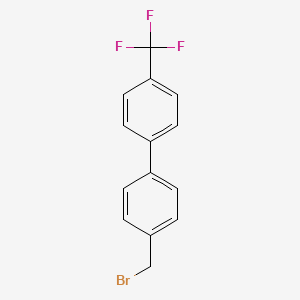
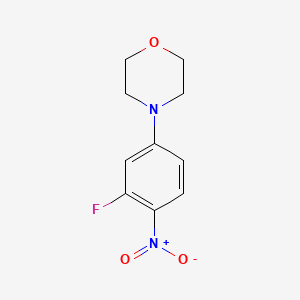

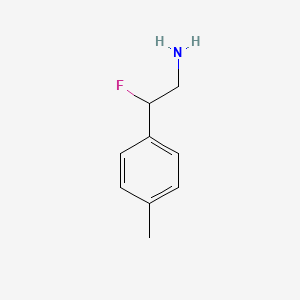

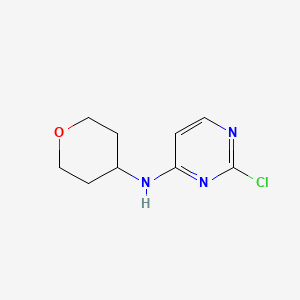
![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)
